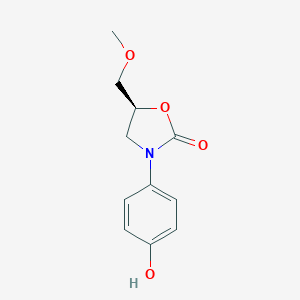

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxy and methoxymethyl groups in its structure allows for diverse chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable chiral precursor, such as (S)-4-hydroxyphenylglycine.

Cyclization: The precursor undergoes cyclization with formaldehyde and a suitable amine to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The oxazolidinone ring can be reduced to form an amine derivative.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 3-(4-oxophenyl)-5-(methoxymethyl)-2-oxazolidinone.

Reduction: Formation of 3-(4-hydroxyphenyl)-5-(methoxymethyl)-2-aminomethyl.

Substitution: Formation of various substituted oxazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Formula

The structural formula can be represented as follows:

This indicates the presence of a hydroxyl group, methoxymethyl group, and an oxazolidinone moiety.

Medicinal Chemistry

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity due to the presence of the hydroxyl and methoxymethyl groups, which can influence pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Research has shown that oxazolidinones can possess antimicrobial properties. Studies indicate that derivatives of this compound may be effective against certain strains of bacteria, particularly those resistant to conventional antibiotics.

Anticancer Properties

There is emerging evidence that compounds similar to this compound may have anticancer effects. The mechanism of action could involve the inhibition of tumor cell proliferation or induction of apoptosis.

Synthesis and Chemical Reactions

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis typically begins with readily available phenolic compounds and appropriate aldehydes.

- Reaction Conditions : Specific conditions such as temperature, pH, and catalysts are crucial for optimizing yield and purity.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Phenol + Aldehyde | Acidic Medium | 85% |

| 2 | Intermediate + Methanol | Reflux | 90% |

| 3 | Final Product Isolation | Crystallization | 95% |

Pharmaceutical Formulations

Due to its potential bioactivity, this compound can be formulated into various dosage forms:

- Tablets : For oral administration.

- Injectables : For rapid systemic effects.

Case Study: Formulation Development

A study focused on developing a tablet formulation containing this compound demonstrated successful stability under accelerated conditions. The formulation showed promising bioavailability in preliminary pharmacokinetic studies.

Regulatory Considerations

Given its classification as a high-potency active pharmaceutical ingredient (HPAPI), the production of this compound must adhere to strict regulatory guidelines concerning occupational exposure limits (OEL) and cleanroom standards.

Table 2: Regulatory Standards

| Parameter | Standard |

|---|---|

| OEL | < 1 μg/m³ |

| Cleanroom Class | Class 100 - Class 100,000 |

Wirkmechanismus

The mechanism of action of (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors, thereby modulating their activity. The oxazolidinone ring can also interact with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

(S)-3-(4-Hydroxyphenyl)-2-oxazolidinone: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.

(S)-3-(4-Methoxyphenyl)-5-(methoxymethyl)-2-oxazolidinone: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capability.

Uniqueness: (S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone is unique due to the presence of both hydroxy and methoxymethyl groups, which provide a balance of hydrophilic and hydrophobic properties. This allows for versatile applications in various fields of research and industry.

Biologische Aktivität

(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Chemical Formula : C11H13N O4

- Molecular Weight : 223.2 g/mol

- CAS Number : 135605-66-2

The presence of hydroxy and methoxymethyl groups enables it to form hydrogen bonds and hydrophobic interactions with various biological targets, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity.

- Hydrophobic Interactions : The methoxymethyl group contributes to hydrophobic interactions, which are crucial for modulating receptor activity.

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. The compound's structural features allow it to effectively penetrate bacterial membranes, making it a candidate for further development as an antibiotic agent .

Anticancer Potential

Studies have explored the anticancer properties of oxazolidinones, including this compound. Its mechanism involves the inhibition of protein synthesis in cancer cells, leading to reduced proliferation. Specific case studies have demonstrated its effectiveness against certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Its ability to form stable complexes with target enzymes could lead to the development of novel therapeutic agents aimed at diseases where enzyme dysregulation is a factor. Research has highlighted its potential in inhibiting enzymes involved in metabolic pathways critical for disease progression .

Case Studies and Research Findings

- Antimicrobial Activity :

- Anticancer Activity :

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-3-(4-Hydroxyphenyl)-2-oxazolidinone | Lacks methoxymethyl group | Different reactivity; lower antimicrobial activity |

| (S)-3-(4-Methoxyphenyl)-5-(methoxymethyl)-2-oxazolidinone | Contains methoxy instead of hydroxy | Altered binding properties; reduced enzyme inhibition |

The unique combination of hydroxy and methoxymethyl groups in this compound provides it with distinctive properties compared to similar compounds, enhancing its versatility in medicinal applications.

Eigenschaften

IUPAC Name |

(5S)-3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSIOZVFOWKTIH-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CN(C(=O)O1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CN(C(=O)O1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.